DL-erythro Ritalinic Acid-d10 (Major)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

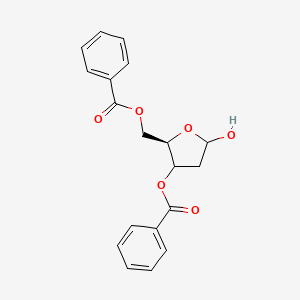

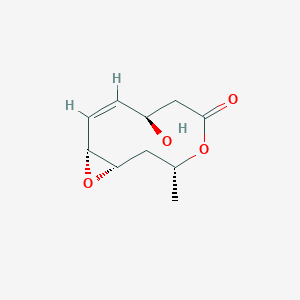

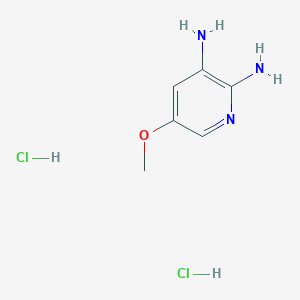

DL-erythro Ritalinic Acid-d10 (Major), also known as DL-erythro Ritalinic Acid-d10 (Major), is a useful research compound. Its molecular formula is C₁₃H₇D₁₀NO₂ and its molecular weight is 229.34. The purity is usually 95%.

BenchChem offers high-quality DL-erythro Ritalinic Acid-d10 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-erythro Ritalinic Acid-d10 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It’s known that the ces1a1 enzyme, which is highly expressed in the liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring l-threo-enantiomer over d-threo-enantiomer . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Pharmacokinetics

It’s known that the ces1a1 enzyme, which is highly expressed in the liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring l-threo-enantiomer over d-threo-enantiomer . This could potentially influence the compound’s ADME properties and their impact on bioavailability.

Analyse Biochimique

Biochemical Properties

DL-erythro Ritalinic Acid-d10 (Major) is a metabolite of Methylphenidate (MPH), a drug primarily indicated for attention-deficit hyperactivity disorder and narcolepsy therapy . The compound interacts with enzymes such as CES1A1, which is highly expressed in the liver, intestine, placenta, and brain .

Cellular Effects

It is known that its parent compound, MPH, has a marked individual variability in the dose–response, which is predominantly pharmacokinetic .

Molecular Mechanism

It is known that MPH, its parent compound, undergoes minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation to form various metabolites .

Temporal Effects in Laboratory Settings

It is known that MPH, its parent compound, may undergo transesterification with ethanol producing ethylphenidate, which is also pharmacologically active .

Dosage Effects in Animal Models

It is known that MPH, its parent compound, has a marked individual variability in the dose–response, which is predominantly pharmacokinetic .

Metabolic Pathways

DL-erythro Ritalinic Acid-d10 (Major) is involved in the metabolic pathways of its parent compound, MPH. Ritalinic acid is the main metabolite, but minor pathways and the formation of ethylphenidate have been reported to contribute to the toxicological profile .

Transport and Distribution

It is known that MPH, its parent compound, is well absorbed and rapidly hydrolyzed at the methyl ester site to its metabolite, ritalinic acid .

Subcellular Localization

It is known that MPH, its parent compound, is well absorbed and rapidly hydrolyzed at the methyl ester site to its metabolite, ritalinic acid .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for DL-erythro Ritalinic Acid-d10 (Major) involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Methylphenidate-d10", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "1. Methylphenidate-d10 is dissolved in water and treated with sodium hydroxide to form the corresponding free base.", "2. The free base is then acidified with hydrochloric acid to form the hydrochloride salt.", "3. The hydrochloride salt is treated with sodium hydroxide to form the free base once again.", "4. The free base is then reacted with deuterated acetic anhydride to form the deuterated ester.", "5. The deuterated ester is hydrolyzed with sodium hydroxide to form the deuterated acid.", "6. The deuterated acid is extracted with ethyl acetate and dried over sodium sulfate.", "7. The resulting product is DL-erythro Ritalinic Acid-d10 (Major)." ] } | |

Numéro CAS |

1330166-48-7 |

Formule moléculaire |

C₁₃H₇D₁₀NO₂ |

Poids moléculaire |

229.34 |

Synonymes |

(αR,2S)-rel-Phenyl-2-piperidineacetic Acid; (R*,S*)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

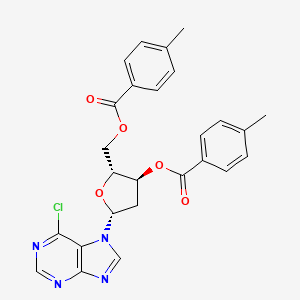

![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)

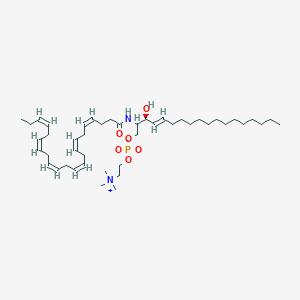

![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)